N-Cyclopentyl-6-oxo-1,6-dihydropyridine-3-sulfonamide
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Overview
Description
N-Cyclopentyl-6-oxo-1,6-dihydropyridine-3-sulfonamide is a chemical compound with a unique structure that includes a cyclopentyl group, a dihydropyridine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-6-oxo-1,6-dihydropyridine-3-sulfonamide typically involves the reaction of cyclopentanone with appropriate reagents to form the cyclopentyl group, followed by the formation of the dihydropyridine ring and the introduction of the sulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be cost-effective and scalable, ensuring consistent quality and supply of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopentyl-6-oxo-1,6-dihydropyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced dihydropyridine derivatives.
Substitution: The sulfonamide group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products.
Major Products
Scientific Research Applications
N-Cyclopentyl-6-oxo-1,6-dihydropyridine-3-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclopentyl-6-oxo-1,6-dihydropyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Cyclopentyl-6-oxo-1,6-dihydropyridine-3-sulfonamide include:
- N-Cyclopentyl-6-oxo-1,6-dihydropyridine-3-carboxamide
- N-Cyclopentyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Uniqueness
This compound is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties compared to its carboxamide and carboxylate analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H14N2O3S |
---|---|
Molecular Weight |
242.30 g/mol |
IUPAC Name |
N-cyclopentyl-6-oxo-1H-pyridine-3-sulfonamide |
InChI |
InChI=1S/C10H14N2O3S/c13-10-6-5-9(7-11-10)16(14,15)12-8-3-1-2-4-8/h5-8,12H,1-4H2,(H,11,13) |
InChI Key |
ADNLUPOQBFHVEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CNC(=O)C=C2 |
Origin of Product |
United States |
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